2-cyclopropyl-4,5-dimethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
Description
This compound is a pyrimidine derivative featuring a cyclopropyl group at position 2, dimethyl substituents at positions 4 and 5, and a piperazine-linked [1,2,4]triazolo[4,3-b]pyridazine moiety at position 4. The cyclopropyl and dimethyl groups may enhance metabolic stability and selectivity compared to simpler analogs.
Properties
IUPAC Name |
6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-13(2)20-17(14-3-4-14)21-18(12)25-9-7-24(8-10-25)16-6-5-15-22-19-11-26(15)23-16/h5-6,11,14H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWMCLDNEDCVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NN4C=NN=C4C=C3)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
- 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) : Lacks the triazolo-pyridazine and cyclopropyl groups but shares a pyrimidine core. This simpler structure exhibits lower receptor-binding affinity in preliminary assays.
- 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine (Compound 3) : Features a hydrazine substituent instead of the piperazine-triazolo group, reducing its solubility and bioavailability.
- 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (MM0421.02) : Shares the triazolo-pyridine and piperazine motifs but lacks pyrimidine and cyclopropyl groups. Its phenyl substituent enhances lipophilicity but may increase off-target binding.
Table 1: Key Structural Differences and Hypothetical Pharmacokinetic Properties
*logP values estimated using MarvinSketch.
Pharmacological and Regulatory Considerations
- Target compound : The dimethyl and cyclopropyl groups likely reduce CYP450-mediated metabolism compared to phenyl-substituted analogs like MM0421.02, which are flagged as impurities in pharmaceutical standards .
- Receptor selectivity: The triazolo-pyridazine moiety may confer adenosine A2A receptor antagonism, similar to structurally related compounds in , but with improved selectivity due to steric hindrance from the cyclopropyl group.
- Toxicity profile: Piperazine-linked triazolo compounds (e.g., MM0421.03 in ) are associated with genotoxic impurity risks, necessitating rigorous purification protocols for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
